molecular formula C15H16ClNO2 B3032830 2-{[(4-chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione CAS No. 55118-85-9

2-{[(4-chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B3032830
CAS No.: 55118-85-9
M. Wt: 277.74
InChI Key: UDESWNJHWHTLQO-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a chemical compound known for its unique structure and properties It is a derivative of cyclohexanedione and features a chlorophenyl group attached to an amino-methylidene moiety

Biochemical Analysis

Biochemical Properties

2-(((4-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . The compound’s interaction with these enzymes suggests its potential as an anti-inflammatory agent. Additionally, 2-(((4-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione can bind to specific receptors on cell membranes, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of 2-(((4-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione on various cell types and cellular processes are profound. In cancer cells, the compound has demonstrated antiproliferative activity by inducing apoptosis and inhibiting cell division . It affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and survival . Furthermore, 2-(((4-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 2-(((4-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing the formation of pro-inflammatory mediators . The compound also interacts with DNA and RNA, affecting transcription and translation processes . These interactions result in the modulation of gene expression and the inhibition of protein synthesis, contributing to its antiproliferative and anti-inflammatory properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(((4-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 2-(((4-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione can lead to sustained inhibition of cellular proliferation and persistent anti-inflammatory effects. These findings suggest that the compound maintains its biochemical activity over extended periods.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 4-chloroaniline with 5,5-dimethyl-1,3-cyclohexanedione under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different chemical syntheses .

Scientific Research Applications

2-{[(4-chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Phenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
  • 2-{[(4-methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

Uniqueness

2-{[(4-chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in forming stable coordination complexes with lanthanides, enhancing its photoluminescent properties compared to its analogs .

Properties

IUPAC Name

2-[(4-chlorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-15(2)7-13(18)12(14(19)8-15)9-17-11-5-3-10(16)4-6-11/h3-6,9,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDESWNJHWHTLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354459
Record name SBB061862
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55118-85-9
Record name SBB061862
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 2
2-{[(4-chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 3
2-{[(4-chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 4
2-{[(4-chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 5
2-{[(4-chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 6
2-{[(4-chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

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